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Get Quote

Model System /

Cancer Type Genetic Dosing Regimen Key Outcomes Reference
Background

Rhabdomyosarcoma FP/FN-RMS 25 mgl/kg daily Significant antitumor

(RMS) PDX models (effective intra- activity, tumor
(e.g., HSJD- tumor eradication in some
EO001_s) concentration) or models; efficacy

Colon Cancer

HCT116 cell-line

100 mgl/kg daily
(MTD)

10-20 mgl/kg daily

correlates with
PRKG1 expression

[1].

Induced PUMA-

xenograft dependent
apoptosis;
suppressed tumor
growth [2].
Solid Tumors PDX models Not Specified Higher % tumor
(Preclinical panel) with PTEN loss growth inhibition in
or PIK3CA models with
mutations alterations vs. those
without [3].
© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-interest
https://www.nature.com/articles/s41467-025-64783-3
https://www.nature.com/articles/s41419-018-0943-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC5463454/
https://www.smolecule.com/products/s001406?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Model System /

Cancer Type Genetic Dosing Regimen Key Outcomes Reference
Background

Uterine Serous USC cell lines Not Specified (in Synergistic reduction

Carcinoma (USC) (ARK1, SPEC- vitro) of cell proliferation
2) & primary when combined with
cultures paclitaxel [4].

Establishing a PDX Model for Preclinical Testing

The patient-derived xenograft (PDX) model is a gold standard for evaluating drug efficacy like ipatasertib.
It involves implanting patient tumor tissue into immunocompromised mice, preserving the original tumor's

biological and genetic characteristics [5] [6].

The following diagram illustrates the general workflow for creating and utilizing PDX models in preclinical

drug evaluation:
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F3 (or later)

Collection

(Tumor Sample) (Drug Treatment Studa

In cold FBS/antibiotics Tumor volume measurement \ e.g., Western Blot, THC

(Sample Processing) (Efficacy Readout) (Mechanistic Analysis)

3-5 mm3 pieces

(Transplantation)

(Immunodeficient Mice)

Subcutaneous or orthotopic

2-6 months

F1 (1st Gen)

Serial passaging
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Patient-Derived Xenograft (PDX) Model Workflow

Key methodological details include [6]:

¢ Host Mice: Highly immunodeficient strains like NODISCID/IL2rynull (NSG) are preferred for high
engraftment rates of human tissues.

e Model Validation: The model is typically ready for preclinical drug studies like ipatasertib testing by
the third generation (F3) to ensure stability.

e PDX Clinical Trials (PCTs): A common approach is the "1x1x1" design (one animal per model per
treatment) or "3x1x1" for more robust results during high-throughput drug screening.

Mechanism of Action in Xenograft Models

Ipatasertib is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms. Its anti-tumor effects

in xenograft models are primarily mediated by inducing mitochondrial apoptosis [2].

The diagram below illustrates the key signaling pathways through which ipatasertib triggers cancer cell

death:
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Ipatasertib-Induced Apoptosis via PUMA Activation

¢ Major Pathway: Ipatasertib inhibits AKT, leading to the dephosphorylation and activation of the
transcription factor FoxO3a. FoxO3a translocates to the nucleus and directly binds to the PUMA
promoter, which is the primary mechanism for PUMA up-regulation [2].
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e Secondary Pathway: AKT inhibition can also affect the NF-kB pathway, leading to increased
phosphorylation of the p65 subunit, which also binds to and transactivates the PUMA promoter [2].

¢ Critical Role of PUMA: The efficacy of ipatasertib is dependent on PUMA. Knocking out PUMA
eliminated ipatasertib-induced apoptosis both in vitro and in xenograft models [2].

Key Experimental & Protocol Considerations

For researchers designing preclinical studies with ipatasertib, several factors are critical:

e Dosing: A dose of 25 mglkg daily achieved effective intra-tumor concentration in RMS PDX models,
while 100 mg/kg daily represented the maximal tolerated dose (MTD) [1]. The clinical dose of 400
mg once daily was selected based on Phase Il studies [7].

¢ Response Biomarkers: Preclinical data strongly suggests that tumors with PTEN loss, PIK3CA
mutations, or high PRKG1 expression are more likely to respond to ipatasertib [3] [1].

¢ Combination Therapy: Ipatasertib shows synergistic effects with chemotherapy like paclitaxel,
enhancing apoptosis and growth inhibition [4].

o Safety Consideration: Integrated nonclinical and clinical assessments indicate ipatasertib may
cause a mild, delayed QTc prolongation, but the overall magnitude at the 400 mg dose is not
considered to pose a substantial proarrhythmic risk [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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